molecular formula C8H4Br2N2 B11835929 4,6-Dibromoquinazoline

4,6-Dibromoquinazoline

Cat. No.: B11835929
M. Wt: 287.94 g/mol
InChI Key: BCRQHQCUKAYBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromoquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at the 4 and 6 positions of the quinazoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoquinazoline typically involves the bromination of quinazoline derivatives. One common method is the bromination of 4-chloroquinazoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,6-Dibromoquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The bromine atoms enhance the compound’s binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

  • 4,6-Dichloroquinazoline
  • 4,6-Difluoroquinazoline
  • 4,6-Diiodoquinazoline

Comparison: 4,6-Dibromoquinazoline is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to other halogenated quinazolines. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different electronic and steric effects. This can result in variations in the compound’s chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

4,6-dibromoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRQHQCUKAYBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.